molecular formula C22H22N4O4 B3310521 1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946208-05-5

1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3310521
CAS No.: 946208-05-5
M. Wt: 406.4 g/mol
InChI Key: XZTSABDMGSSUQY-UHFFFAOYSA-N
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Description

1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common reagents used in the synthesis include ethoxyphenyl isocyanate and methylphenyl hydrazine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic applications.

    Medicine: Explored for its potential use in drug development and treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-30-19-7-5-4-6-17(19)24-20(27)14-26-21(28)13-12-18(25-26)22(29)23-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTSABDMGSSUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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